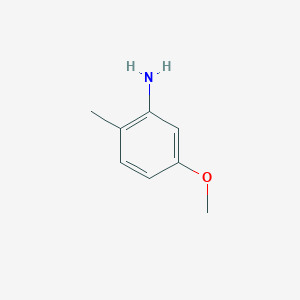

5-Methoxy-2-methylaniline

Overview

Description

5-Methoxy-2-methylaniline (CAS: 50868-72-9, 87199-16-4) is an aromatic amine with a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group at position 2 on the benzene ring. It is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, such as tyrosine kinase inhibitors and microtubule-targeting agents . The compound is typically synthesized via microwave-assisted reactions or palladium-catalyzed amination, yielding 46–90% depending on conditions . It is hazardous (H302, H312, H332) and classified as a carcinogen, necessitating strict safety protocols during handling .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

Reduction of 5-Methoxy-2-nitrotoluene

The most widely adopted industrial method involves the catalytic hydrogenation of 5-methoxy-2-nitrotoluene. This two-step process begins with the nitration of 4-methoxytoluene, followed by selective reduction:

3/\text{H}2\text{SO}4} \text{5-Methoxy-2-nitrotoluene} \xrightarrow{\text{H}2/\text{catalyst}} \text{this compound}

Nickel-based catalysts (e.g., Ni/ZnAlOx-600) achieve 97% conversion at 160°C under 10 bar H₂, as demonstrated in recent studies . Table 1 compares catalytic performance across reduction conditions:

Table 1: Hydrogenation Efficiency of 5-Methoxy-2-nitrotoluene

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C (5 wt%) | 120 | 5 | 99.2 | 98.1 |

| Ni/ZnAlOx-600 | 160 | 10 | 97.0 | 95.4 |

| Raney Ni | 180 | 15 | 98.5 | 93.8 |

Data adapted from Ni/ZnAlOx-T catalyst trials . Nickel-zinc-aluminum oxides exhibit superior thermal stability, maintaining >90% activity after five cycles due to their mesoporous structure (15.1 nm pore size) .

Solvent and Additive Effects

Methanol serves as both solvent and hydrogen donor in optimized protocols. The addition of 0.25 equivalents NaOH suppresses N-methylation side reactions, enhancing amine selectivity from 66.6% to 83.6% . Polar aprotic solvents like dimethylformamide (DMF) reduce catalyst fouling but increase energy costs due to higher boiling points.

Methoxylation of 2-Methylaniline Derivatives

Nucleophilic Aromatic Substitution

Methoxylation at the 5-position employs Ullmann-type coupling under copper catalysis:

Reactions proceed at 110°C for 24 hours, yielding 78–82% product. Microwave irradiation (150°C, 5 min) shortens reaction times but requires specialized equipment.

Diazotization-Methoxylation

Alternative pathways involve diazonium salt intermediates:

-

Diazotization of 2-methyl-5-nitroaniline with NaNO₂/HCl at 0–5°C

-

Methoxylation with Cu(OCH₃)₂ in methanol at reflux

-

Catalytic hydrogenation of the nitro group

This three-step sequence achieves 65–70% overall yield but faces challenges in diazonium salt stability.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Modern plants utilize fixed-bed reactors with Pd/C catalysts (1–2 mm pellets) for continuous operation. Key parameters:

-

Space velocity : 0.8–1.2 h⁻¹

-

H₂/oil ratio : 400:1 (v/v)

-

Temperature gradient : 120°C (inlet) → 150°C (outlet)

These conditions maintain 98.5% conversion with <0.5% residual nitro compounds .

Byproduct Management

Major impurities include:

-

3-Methoxy-2-methylaniline (2–3%): Controlled via substrate orientation in nitration

-

N-Methyl derivatives (<1%): Mitigated using H₂O₂ post-treatment

Advanced distillation columns (30 theoretical plates) achieve 99.7% purity at 0.1 bar vacuum .

Emerging Synthetic Approaches

Enzymatic Demethylation

Pilot studies employ Caldariomyces fumago chloroperoxidase for regioselective demethylation of polymethoxy precursors:

2\text{O}2} \text{5-Methoxy-2-methylphenol} \xrightarrow{\text{NH}3/\text{NaBH}4} \text{this compound}

Yields remain low (38–42%) but demonstrate potential for green chemistry applications .

Photocatalytic Amination

Visible-light-driven amination using Ru(bpy)₃²⁺ photocatalyst:

Reactions complete in 6 hours (λ = 450 nm) with 89% yield, though scalability is unproven .

Analytical Validation Protocols

Purity Assessment

-

HPLC : C18 column (4.6 × 250 mm), 1.0 mL/min MeOH:H₂O (70:30), retention time = 8.2 min

-

¹H NMR (400 MHz, CDCl₃): δ 6.60 (d, J = 8.4 Hz, 1H), 6.45 (s, 1H), 6.30 (d, J = 8.4 Hz, 1H), 3.75 (s, 3H), 2.20 (s, 3H)

Impurity Profiling

GC-MS identifies <0.1% residual solvents (methanol, DMF) and positional isomers. Quantitation limits:

-

2-Methoxy isomer : 50 ppm

-

N-Acetyl derivative : 100 ppm

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Quinones and nitroso compounds.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

5-Methoxy-2-methylaniline is primarily utilized in the synthesis of pharmaceutical intermediates. For example, it has been employed in the preparation of N-(5-methoxy-2-methylphenyl)acetamide, which serves as a precursor for various bioactive compounds . The compound's ability to modify biological activity makes it significant in drug development.

Biological Activity

Research indicates that derivatives of this compound exhibit biological activities such as anti-inflammatory and antimicrobial properties. These derivatives are being explored for their potential therapeutic effects against a range of diseases .

Material Science

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing various polymers and copolymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, it has been used in the synthesis of nonlinear optical materials, which have applications in photonics and optoelectronics .

Dye Production

The compound is also significant in dye chemistry. It can be utilized to synthesize azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability .

Analytical Chemistry

Spectrophotometric Analysis

this compound has been applied in derivative spectrophotometry for the simultaneous determination of pharmaceutical compounds. For instance, it has been used to analyze indomethacin and its impurities in pharmaceutical formulations, demonstrating its utility in quality control .

Case Studies

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylaniline involves its interaction with specific enzymes and receptors in biological systems. The methoxy and methyl groups influence its binding affinity and reactivity, making it a valuable compound for studying molecular interactions and pathways .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

<sup>*</sup>logP values estimated via XLogP3 .

Physicochemical Properties

Electron Effects :

- The methoxy group in this compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution compared to electron-withdrawing groups (e.g., -Cl in 5-Chloro-2-methylaniline) .

- 5-(Ethylsulfonyl)-2-methoxyaniline has a polar sulfonyl group, increasing water solubility (logP = 0.8) but reducing membrane permeability .

Positional Isomerism :

- 4-Methoxy-2-methylaniline (methoxy at position 4) exhibits altered electronic distribution, reducing steric hindrance in reactions compared to the 5-methoxy isomer .

Biological Activity

5-Methoxy-2-methylaniline, also known as 6-Methyl-m-anisidine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, characterized by the presence of both a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring. This unique substitution pattern imparts distinct biological activities and reactivity, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

This compound exhibits several important chemical properties:

- Reactivity : The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution. These reactions often lead to the formation of quinones, nitroso compounds, and other derivatives that may possess biological activity.

- Biochemical Pathways : Aromatic amines like this compound are known to participate in metabolic pathways that can lead to the formation of reactive intermediates. These intermediates may interact with cellular macromolecules, leading to potential toxicity or therapeutic effects.

Biological Activity

Research indicates that this compound has notable biological activities:

- Anticancer Properties : In studies involving analogues of this compound, it was found that specific methoxy substitutions can significantly influence anticancer activity. For instance, compounds with methoxy groups at certain positions demonstrated the ability to induce cell death through mechanisms such as methuosis (a form of non-apoptotic cell death) and disruption of microtubules . The 5-methoxy substitution was optimal for inducing methuosis in glioblastoma cells, while alterations in the substitution pattern affected potency and mechanism .

- Toxicological Concerns : As an aromatic amine, this compound is associated with potential carcinogenicity. Studies have highlighted that certain aromatic amines can form DNA adducts, leading to mutagenic effects. The International Agency for Research on Cancer (IARC) has classified some related compounds as probable human carcinogens .

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit the growth of resistant glioblastoma cells. The compound's ability to induce methuosis was linked to its structural features, emphasizing the importance of methoxy positioning on biological activity .

- Toxicological Studies : Research has shown that exposure to aromatic amines can lead to significant health risks due to their potential carcinogenic effects. The compound's metabolic activation can result in the formation of reactive species that interact with cellular components .

Comparative Analysis

To understand how this compound compares with similar compounds, a table summarizing key properties and activities is presented below:

| Compound Name | Structure Type | Biological Activity | Toxicological Profile |

|---|---|---|---|

| This compound | Aromatic amine | Induces methuosis; anticancer activity | Potentially carcinogenic |

| 2-Methoxy-5-methylaniline | Aromatic amine | Moderate growth inhibition | Less toxic than its counterparts |

| 4-Methoxy-2-methylaniline | Aromatic amine | Weak growth inhibitory activity | Carcinogenic potential noted |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methoxy-2-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves multi-step processes, including nitration, reduction, and functional group transformations. For example, microwave-assisted reactions with this compound as a precursor can yield tautomeric amide mixtures (46% yield under 150°C, 5 min) . Traditional heating may require longer reaction times and result in lower efficiency. Key variables include solvent choice (e.g., o-xylene for microwave reactions) and catalysts (e.g., H₂SO₄ for nitration). Researchers should optimize temperature and stoichiometry to minimize side products like dinitro derivatives, which form under HNO₃/H₂SO₄ conditions .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. For structural confirmation, compare experimental NMR data (¹H/¹³C) with computational predictions from PubChem (InChI:

InChI=1S/C15H17NO/c1-12-7-8-15...) . Mass spectrometry (MS) can verify molecular weight (e.g., 137.18 g/mol for C₈H₁₁NO). Quantify impurities using gas chromatography (GC) with standards like 2-methoxy-5-methylaniline Solution (100 µg/mL in methanol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal contact . Work in well-ventilated fume hoods (P271 precaution) and avoid exposure to dust/fumes (P261) . Emergency procedures include rinsing exposed skin with water (P264) and using extinguishing media compatible with organic amines (e.g., CO₂ for fires) .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in drug discovery?

- Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution, guiding functionalization at the methoxy or methyl groups. For example, demethylation with BBr₃ (28% yield) targets aromatic rings for kinase inhibitor synthesis . Molecular docking studies (e.g., VEGFR2 fragment-based design) can prioritize derivatives with enhanced binding affinity . Use software like Schrödinger Suite to model steric effects and regioselectivity in sulfonation or alkylation reactions.

Q. What strategies resolve contradictory data in nitration or sulfonation reactions involving this compound?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For instance, nitration with concentrated HNO₃ at 100°C produces mono-nitro derivatives (73% yield), while HNO₃/H₂SO₄ mixtures favor dinitro byproducts (54% yield) . Systematic parameter screening (temperature, acid strength) and kinetic studies (e.g., time-resolved IR spectroscopy) clarify dominant mechanisms. Validate intermediates via LC-MS and isolate products using column chromatography with ethyl acetate/hexane gradients.

Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound intermediates?

- Methodological Answer : Hydrogenation of nitro precursors (e.g., 5-methoxy-2-nitroaniline) over Pd/C catalysts (90% yield) is sensitive to substituent positioning. Steric hindrance from the methyl group slows reduction kinetics, requiring extended reaction times (2 days) . Electronic effects from the methoxy group direct hydrogenation regioselectivity; substituent Hammett parameters (σ⁺) can predict reaction rates. Optimize catalyst loading (10% Pd/C) and H₂ pressure (1–3 atm) to mitigate deactivation.

Q. What are the environmental and metabolic stability considerations for this compound derivatives?

- Methodological Answer : Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and HPLC monitoring. Methoxy groups resist hydrolysis but undergo O-demethylation in cytochrome P450 assays . For environmental impact, evaluate biodegradability using OECD 301F tests and ecotoxicity via Daphnia magna assays. Derivatives with sulfonyl groups (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) show enhanced stability in aqueous media .

Q. Methodological Notes

- Synthesis Optimization : Prioritize microwave-assisted protocols for time-sensitive reactions .

- Data Validation : Cross-reference experimental spectra with PubChem/DSSTox databases .

- Safety Compliance : Adhere to REACH/OSHA guidelines for endocrine-disrupting substance handling .

Properties

IUPAC Name |

5-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJXLEZOFUNGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198897 | |

| Record name | 5-Methoxy-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50868-72-9 | |

| Record name | 5-Methoxy-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50868-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050868729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50868-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-methoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CG6GH37M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.